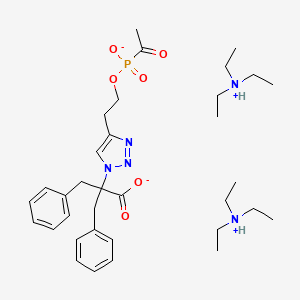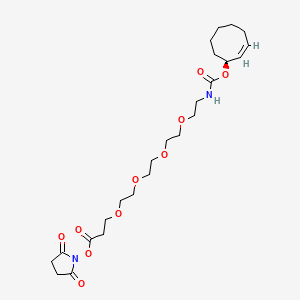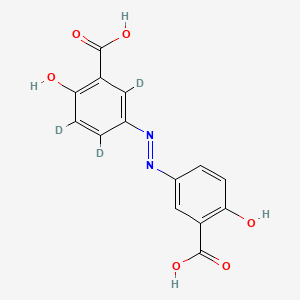
Olsalazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olsalazine-d3 is a deuterated form of olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a prodrug of mesalazine (5-aminosalicylic acid), which is not absorbed in the small intestine but is cleaved in the colon to release the active drug. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of olsalazine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Olsalazine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the olsalazine molecule. The synthesis involves the reaction of 3,3’-azobis(6-hydroxybenzoic acid) with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Olsalazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Olsalazine-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of olsalazine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of olsalazine.
Medicine: Used in research related to the treatment of inflammatory bowel diseases, particularly ulcerative colitis.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
Olsalazine-d3 exerts its effects through its active metabolite, mesalazine. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase and lipoxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Mesalazine also modulates local chemical mediators of the inflammatory response and may act as a free radical scavenger .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of olsalazine.
Sulfasalazine: Another prodrug of mesalazine used in the treatment of inflammatory bowel diseases.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness of Olsalazine-d3
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the drug’s pharmacokinetic and metabolic profiles, providing valuable insights into its behavior in the body .
Propriétés
Formule moléculaire |
C14H10N2O6 |
|---|---|
Poids moléculaire |
305.26 g/mol |
Nom IUPAC |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |
Clé InChI |
QQBDLJCYGRGAKP-UXHGNOADSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
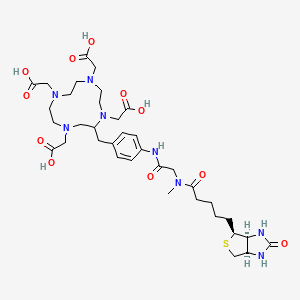
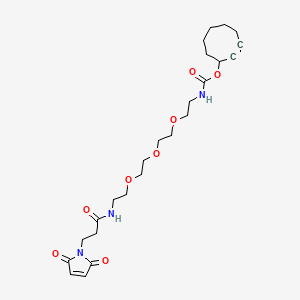
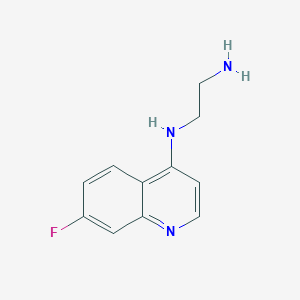
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
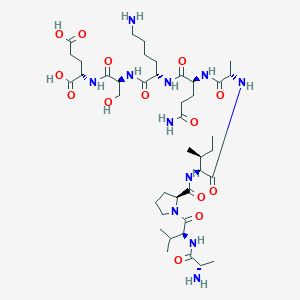
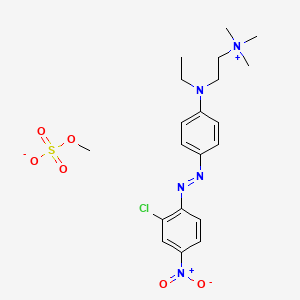

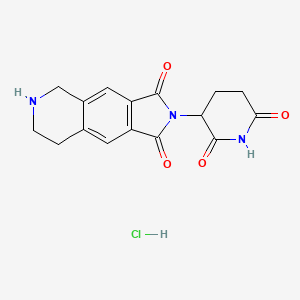

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
